L-5-カルボキシメチルヒダントイン

概要

説明

L-5-Carboxymethylhydantoin (L-5-CMH) is a synthetic compound that has been used for various purposes in scientific research. It is a carboxymethyl derivative of the naturally occurring amino acid, hydantoin. L-5-CMH is a white crystalline powder with a melting point of approximately 150°C and a solubility of approximately 1g/100ml of water. It is highly soluble in organic solvents such as ethanol and methanol. It is also relatively stable, with a half-life of approximately 3 days.

科学的研究の応用

酵素的動力学的分割

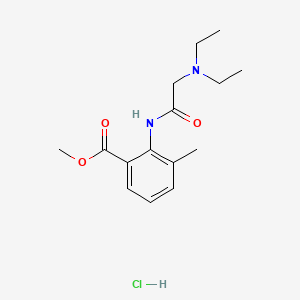

L-5-カルボキシメチルヒダントインは、酵素的動力学的分割に使用され、これは、エナンチオマー的に純粋な/濃縮された化合物を製造するためのバイオテクノロジーツールです {svg_1}. この技術は、ラセミ体の基質のエナンチオマーの1つに対する酵素のエナンチオ選択性またはエナンチオ特異性を活用して、目的の異性体を分離します {svg_2}.

光学的に純粋なアミノ酸の製造

この化合物は過去30年間使用されており、光学的に純粋なD-またはL-アミノ酸の製造を可能にしました {svg_3}. これは、"ヒダントイナーゼプロセス"として知られる、工業的に使用されている多酵素系において重要です {svg_4}.

ヒダントイナーゼプロセス

ヒダントイナーゼプロセスでは、エナンチオ選択的なヒダントイナーゼとエナンチオ特異的なカルバモイラーゼを結合させて生成される動力学的分割は、低速度で加水分解される基質の酵素的/化学的動的動力学的分割によって強化されます {svg_5}.

デンプンの修飾

L-5-カルボキシメチルヒダントインを含む有機酸は、デンプンの修飾に使用されてきました {svg_6}. これらの修飾は、デンプンの特性を向上させ、食品産業におけるその用途を拡大します {svg_7}.

クマリン誘導体の合成

L-5-カルボキシメチルヒダントインは、クマリン誘導体の合成に使用できます {svg_8}. これらの誘導体は、重要な生物活性を持ち、動力学的分割の分野で非常に注目されています {svg_9}.

複素環式分子の製造

この化合物は、複素環式分子の調製に使用されます {svg_10}. これらの分子は、幅広い生物活性を持ち、改善された合成方法の成長において興味深い化合物となっています {svg_11}.

作用機序

Mode of Action

It is known to be an imidazolidine-2,4-dione having a carboxymethyl group at the 5-position .

Biochemical Pathways

It is known that the enzyme carboxymethylhydantoinase (ec 3524) catalyzes the chemical reaction of L-5-carboxymethylhydantoin and water to produce N-carbamoyl-L-aspartate . This suggests that L-5-Carboxymethylhydantoin may play a role in the metabolism of certain amino acids.

Safety and Hazards

The toxicological properties of L-5-Carboxymethylhydantoin have not been fully investigated . It may cause eye irritation, skin irritation, irritation of the digestive tract, and respiratory tract irritation . In case of exposure, it is recommended to flush eyes and skin with plenty of water, and if ingested or inhaled, seek medical aid .

生化学分析

Biochemical Properties

L-5-Carboxymethylhydantoin plays a significant role in biochemical reactions, particularly in the hydrolysis of cyclic amides. It interacts with enzymes such as carboxymethylhydantoinase (EC 3.5.2.4), which catalyzes the conversion of L-5-Carboxymethylhydantoin and water to N-carbamoyl-L-aspartate . This enzyme belongs to the hydrolase family, acting on carbon-nitrogen bonds other than peptide bonds. The interaction between L-5-Carboxymethylhydantoin and carboxymethylhydantoinase is crucial for the breakdown of this compound, facilitating its role in metabolic pathways.

Cellular Effects

L-5-Carboxymethylhydantoin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in pyrimidine metabolism, such as dihydroorotic acid and ureidosuccinic acid . These interactions can lead to changes in gene expression and metabolic flux, impacting cellular function and overall metabolism.

Molecular Mechanism

The molecular mechanism of L-5-Carboxymethylhydantoin involves its binding interactions with specific enzymes and biomolecules. For instance, carboxymethylhydantoinase catalyzes the hydrolysis of L-5-Carboxymethylhydantoin, resulting in the formation of N-carbamoyl-L-aspartate . This reaction is essential for the breakdown and utilization of L-5-Carboxymethylhydantoin in metabolic pathways. Additionally, the compound may influence enzyme activity through inhibition or activation, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-5-Carboxymethylhydantoin can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that L-5-Carboxymethylhydantoin is relatively stable under standard laboratory conditions, but its degradation products may have different biochemical properties . Long-term exposure to L-5-Carboxymethylhydantoin in in vitro and in vivo studies has demonstrated its potential impact on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of L-5-Carboxymethylhydantoin vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and enzyme activity. At higher doses, L-5-Carboxymethylhydantoin can lead to toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.

Metabolic Pathways

L-5-Carboxymethylhydantoin is involved in several metabolic pathways, including the breakdown of cyclic amides and pyrimidine metabolism. The compound interacts with enzymes such as carboxymethylhydantoinase, facilitating its conversion to N-carbamoyl-L-aspartate . This reaction is a crucial step in the utilization of L-5-Carboxymethylhydantoin in cellular metabolism, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of L-5-Carboxymethylhydantoin within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in various cellular compartments . Understanding the transport mechanisms of L-5-Carboxymethylhydantoin is essential for elucidating its role in cellular function and metabolism.

Subcellular Localization

L-5-Carboxymethylhydantoin exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments through targeting signals or post-translational modifications . These localization patterns are crucial for the compound’s role in biochemical reactions and metabolic pathways, affecting its overall impact on cellular function.

特性

IUPAC Name |

2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c8-3(9)1-2-4(10)7-5(11)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQLZADYSWBCOX-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1C(=O)NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26184-53-2 | |

| Record name | 2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1204195.png)

![N,N-di(propan-2-yl)-2-[(1-propyl-5-tetrazolyl)thio]acetamide](/img/structure/B1204199.png)

![3,4-dimethyl-N-[[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1204201.png)